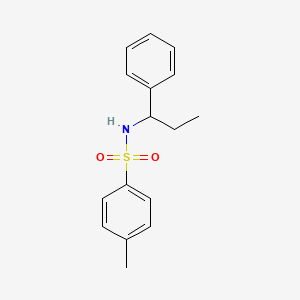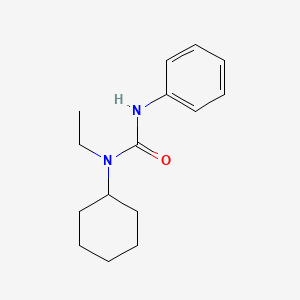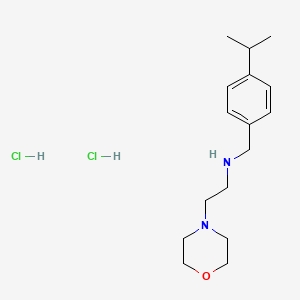![molecular formula C25H26N2O2 B4406651 N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide](/img/structure/B4406651.png)
N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide
描述
N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide, commonly known as DPA, is a synthetic compound that belongs to the family of amides. DPA is widely used in scientific research due to its ability to inhibit the activity of metalloproteinases (MMPs), which are enzymes that play a crucial role in various biological processes, including tissue remodeling, inflammation, and cancer progression.
作用机制
DPA inhibits the activity of N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide by binding to the active site of the enzyme. This compound are zinc-dependent endopeptidases that cleave ECM proteins, such as collagen and elastin. DPA binds to the zinc ion in the active site of the enzyme, preventing it from catalyzing the cleavage of ECM proteins. DPA has been shown to be a competitive inhibitor of this compound, meaning that it competes with the substrate for binding to the active site of the enzyme.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPA inhibits the migration and invasion of cancer cells by inhibiting the activity of this compound. DPA has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. In vivo studies have shown that DPA reduces the severity of inflammation in animal models of arthritis and colitis.
实验室实验的优点和局限性
DPA has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. DPA is also a potent inhibitor of N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide and has been shown to be effective in inhibiting the activity of various this compound. However, DPA also has some limitations. It is a synthetic compound and may not accurately reflect the activity of natural inhibitors of this compound. Additionally, DPA may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of DPA in scientific research. One potential application is in the development of therapeutics for cancer and inflammatory diseases. N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide play a crucial role in the progression of cancer and inflammation, and inhibitors of this compound, such as DPA, have shown promise in preclinical studies. Another potential application is in the development of biomaterials for tissue engineering. ECM proteins, such as collagen and elastin, play a crucial role in tissue remodeling, and inhibitors of this compound, such as DPA, could be used to control the degradation of ECM proteins in biomaterials. Finally, further studies are needed to better understand the mechanism of action of DPA and its potential off-target effects, which could help to optimize its use in scientific research.
科学研究应用
DPA is primarily used in scientific research as an inhibitor of N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide. This compound are a family of zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix (ECM) proteins. This compound play a crucial role in various biological processes, including tissue remodeling, inflammation, and cancer progression. DPA inhibits the activity of this compound by binding to the active site of the enzyme, preventing it from degrading ECM proteins. DPA has been shown to be effective in inhibiting the activity of various this compound, including MMP-2, MMP-9, and MMP-13.
属性
IUPAC Name |
N-[2-[(2,2-diphenylacetyl)amino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-2-3-18-23(28)26-21-16-10-11-17-22(21)27-25(29)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,24H,2-3,18H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJULUQKVWCZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4406572.png)
![4-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4406576.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4406587.png)
![4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406595.png)


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4406611.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4406631.png)

![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4406643.png)

![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4406660.png)
![3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406664.png)